molecular formula C10H13N3O2 B2759341 1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one CAS No. 2190141-78-5

1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one

Cat. No.: B2759341
CAS No.: 2190141-78-5
M. Wt: 207.233
InChI Key: PJKFNOKTGULLCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one is a synthetic organic compound featuring a 1,2,4-oxadiazole ring, a pyrrolidine ring, and a propenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of appropriate nitrile oxides with amidoximes under mild conditions.

    Attachment of the pyrrolidine ring: The oxadiazole intermediate can be reacted with a pyrrolidine derivative through nucleophilic substitution.

    Introduction of the propenone moiety: The final step involves the condensation of the pyrrolidine-oxadiazole intermediate with an appropriate aldehyde or ketone under basic conditions to form the propenone linkage.

Industrial Production Methods: Industrial synthesis may involve similar steps but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the propenone moiety to an alcohol.

    Substitution: The oxadiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents or nucleophiles in polar solvents.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer activities.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties due to the presence of the oxadiazole ring.

Mechanism of Action

The mechanism of action of 1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one depends on its specific application:

    Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The oxadiazole ring can act as a bioisostere, mimicking the structure of natural substrates or inhibitors.

    Material Science: The electronic properties of the oxadiazole ring can influence the conductivity or photoluminescence of materials, making it useful in the development of sensors or optoelectronic devices.

Comparison with Similar Compounds

Uniqueness: 1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one is unique due to the combination of the oxadiazole ring, pyrrolidine ring, and propenone moiety, which imparts distinct chemical and biological properties not commonly found in other compounds.

Properties

IUPAC Name

1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c1-3-9(14)13-5-4-8(6-13)10-11-7(2)12-15-10/h3,8H,1,4-6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJKFNOKTGULLCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CCN(C2)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.